molecular formula C15H12Cl2O2 B1517507 1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one CAS No. 1098349-69-9

1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one

Cat. No.: B1517507
CAS No.: 1098349-69-9
M. Wt: 295.2 g/mol
InChI Key: YTXXCNQHUGWCJU-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one is a chemical compound with the molecular formula C₁₄H₁₀Cl₂O₂ It is a derivative of acetophenone, featuring a dichlorophenyl group and a methoxyphenyl group attached to the ethanone backbone

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation reaction, where 2,5-dichlorobenzene reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Direct Arylation: Another method involves the direct arylation of 2,5-dichlorobenzene with 4-methoxybenzene using a palladium catalyst. This method is advantageous due to its mild reaction conditions and high selectivity.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂). The oxidation products include carboxylic acids and ketones.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reduction products include alcohols and amines.

  • Substitution: Substitution reactions involve replacing one of the chlorine atoms with other functional groups. Common reagents for substitution reactions include nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, aqueous conditions.

  • Reduction: LiAlH₄, NaBH₄, ether solvents.

  • Substitution: NaOCH₃, NH₃, polar aprotic solvents.

Major Products Formed:

  • Oxidation: 2,5-Dichlorobenzoic acid, 2,5-Dichlorophenol.

  • Reduction: 2,5-Dichlorophenylmethanol, 2,5-Dichlorophenylamine.

  • Substitution: 2,5-Dichloro-4-methoxybenzene, 2,5-Dichloro-4-methoxyaniline.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It serves as a probe in biological studies to investigate the interaction of chlorinated phenyl compounds with biological systems.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2,5-Dichloroacetophenone: Similar structure but lacks the methoxy group.

  • 4-Methoxyacetophenone: Similar structure but lacks the dichlorophenyl group.

  • 2,5-Dichlorophenylbenzene: Similar to the target compound but lacks the ethanone group.

Uniqueness: 1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one is unique due to the combination of the dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-2-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-19-12-5-2-10(3-6-12)8-15(18)13-9-11(16)4-7-14(13)17/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXXCNQHUGWCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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